Flupropanate
Overview
Description
Flupropanate, known chemically as 2,2,3,3-tetrafluoropropanoic acid, is a halogenated aliphatic compound primarily used as a herbicide. It is effective in controlling various annual and perennial grasses in non-crop areas, such as pastures and uncultivated lands . This compound is particularly noted for its systemic, slow-acting properties, making it a valuable tool in managing invasive grass species like serrated tussock and Chilean needle grass .
Mechanism of Action
Target of Action
Flupropanate is primarily used for the control of various invasive grasses . Its primary targets include species such as Serrated Tussock, Rats Tail Grass, Needle Grass, and African Lovegrass . These grasses are known to invade and degrade pastures, reducing their productivity and biodiversity .
Mode of Action
This compound is a systemic herbicide that is slowly absorbed mainly by the roots of the target grasses . It inhibits a biochemical pathway associated with cell wall synthesis . This inhibition disrupts the normal growth and development of the target grasses, leading to their eventual death .
Biochemical Pathways
The specific biochemical pathway inhibited by this compound is associated with cell wall synthesis . By disrupting this pathway, this compound prevents the target grasses from producing essential components of their cell walls. This disruption impairs the structural integrity and growth of the grasses, leading to their death .
Pharmacokinetics
This suggests that its bioavailability and effectiveness may be influenced by factors such as soil type and moisture levels .
Result of Action
The action of this compound results in the death of the target grasses over a period of 2 to 12 months . The slow action of this compound allows it to be absorbed and translocated within the target grasses, ensuring comprehensive control . It can also affect non-target species, causing a decline in their cover .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the rate of this compound absorption can be affected by soil type, with less plant availability in heavier clay soils compared to lighter sandy soils . Rainfall is also a crucial factor, as it aids in the absorption of this compound by the roots . Furthermore, the life stage of the plant and animal grazing pressures can influence the uptake and effectiveness of this compound .
Biochemical Analysis
Biochemical Properties
Flupropanate plays a crucial role in biochemical reactions by inhibiting lipid synthesis, which is essential for cell wall formation in plants. This inhibition disrupts the growth and development of target grass species. This compound interacts with various enzymes and proteins involved in lipid synthesis pathways. Specifically, it inhibits enzymes that are responsible for the synthesis of fatty acids and other lipid components, leading to the disruption of cell membrane integrity and function .
Cellular Effects
This compound affects various types of cells and cellular processes, particularly in plants. It influences cell function by disrupting cell wall synthesis, leading to impaired cell growth and division. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In plants, this compound causes a reduction in the basal cover of target grass species, leading to increased bare ground and the proliferation of broadleaf weeds . The herbicide’s impact on cell signaling pathways and gene expression results in the inhibition of growth and eventual death of the target plants.
Molecular Mechanism
The molecular mechanism of this compound involves its absorption from the soil via plant roots. Once absorbed, it inhibits a specific biochemical pathway associated with cell wall synthesis. This compound binds to and inhibits enzymes involved in the synthesis of fatty acids and other lipid components, leading to the disruption of cell membrane integrity. This inhibition results in the accumulation of toxic intermediates, which further disrupts cellular processes and leads to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The herbicide’s stability and degradation are influenced by environmental conditions such as soil type, moisture, and temperature. This compound is known to have a residual control effect lasting approximately two years, depending on local conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with the herbicide causing sustained inhibition of cell growth and proliferation in target grass species .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the herbicide effectively controls target grass species without causing significant adverse effects. At higher dosages, this compound can cause toxic effects, including damage to non-target plant species and potential toxicity to grazing animals . Threshold effects have been observed, with higher dosages leading to more pronounced inhibition of cell growth and increased mortality in target plants.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid synthesis. It interacts with enzymes and cofactors responsible for the synthesis of fatty acids and other lipid components. The herbicide’s inhibition of these enzymes disrupts metabolic flux and leads to the accumulation of toxic intermediates, which further disrupts cellular processes . This disruption of metabolic pathways is a key factor in the herbicide’s effectiveness in controlling target grass species.
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through the plant’s vascular system. It is absorbed from the soil via roots and translocated to other parts of the plant, where it exerts its herbicidal effects. The herbicide interacts with transporters and binding proteins that facilitate its movement within the plant . This transport and distribution are essential for the herbicide’s effectiveness in controlling target grass species.
Subcellular Localization
The subcellular localization of this compound is primarily within the plant’s cell walls and membranes. The herbicide’s activity and function are influenced by its localization within these cellular compartments. This compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it inhibits enzymes involved in lipid synthesis . This subcellular localization is crucial for the herbicide’s effectiveness in disrupting cell wall synthesis and controlling target grass species.
Preparation Methods
Synthetic Routes and Reaction Conditions: Flupropanate is synthesized through the fluorination of propanoic acid derivatives.
Industrial Production Methods: Industrial production of this compound typically involves the use of fluorinating agents under controlled conditions to ensure the selective introduction of fluorine atoms. The compound is then purified and formulated into various herbicidal products, such as granular and liquid formulations .
Chemical Reactions Analysis
Types of Reactions: Flupropanate primarily undergoes reactions typical of carboxylic acids, including esterification and amidation. It is also involved in substitution reactions due to the presence of fluorine atoms.
Common Reagents and Conditions:
Esterification: Involves the reaction of this compound with alcohols in the presence of acid catalysts to form esters.
Amidation: Reaction with amines to form amides, often under dehydrating conditions.
Substitution: Fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Major Products:
Esters: Formed from esterification reactions.
Amides: Resulting from amidation reactions.
Substituted Derivatives: Products of substitution reactions involving fluorine atoms.
Scientific Research Applications
Flupropanate has a range of applications in scientific research, particularly in the fields of agriculture and environmental science. Its primary use is as a herbicide for controlling invasive grass species in pastures and non-crop areas . Research has also explored its effects on plant species composition and its potential for selective weed control .
Comparison with Similar Compounds
Imazapyr: Another herbicide used for controlling a wide range of weeds.
Clethodim: A selective herbicide targeting grass species.
Haloxyfop-P as methyl: Effective against various grass weeds.
Hexazinone: Used for broad-spectrum weed control.
Uniqueness of Flupropanate: this compound is unique in its slow-acting, systemic mode of action, which allows for effective long-term control of invasive grasses. Its ability to inhibit lipid synthesis specifically in target species while being relatively safe for non-target plants makes it a valuable tool in integrated weed management .
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4O2/c4-1(5)3(6,7)2(8)9/h1H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRROZVNOOEPPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058177 | |
Record name | Flupropanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756-09-2 | |
Record name | Flupropanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=756-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flupropanate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flupropanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3-tetrafluoropropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUPROPANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376KS3J2Q6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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